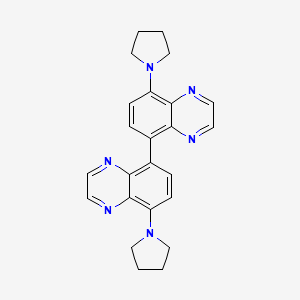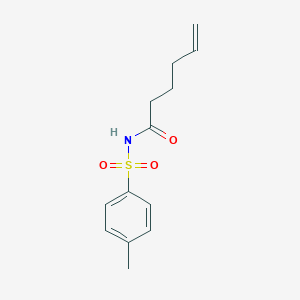
N-(p-Tolylsulfonyl)hex-5-en-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(p-Tolylsulfonyl)hex-5-en-amide is an organic compound with the molecular formula C13H17NO3S. It is a yellow to colorless solid with a melting point of 46-49°C . This compound is characterized by the presence of a sulfonamide group attached to a hex-5-enamide chain, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(p-Tolylsulfonyl)hex-5-en-amide can be synthesized through the reaction of p-toluenesulfonyl chloride with hex-5-enamide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(p-Tolylsulfonyl)hex-5-en-amide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(p-Tolylsulfonyl)hex-5-en-amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a drug precursor and in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-(p-Tolylsulfonyl)hex-5-en-amide involves its interaction with various molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(p-Tolylsulfonyl)benzenesulfonimidamide
- N-(p-Tolylsulfonyl)imino]phenyliodinane
- N-Methyl-N-nitroso-p-toluenesulfonamide
Uniqueness
N-(p-Tolylsulfonyl)hex-5-en-amide is unique due to its specific structure, which combines a sulfonamide group with a hex-5-enamide chain. This combination provides distinct reactivity and versatility in organic synthesis, making it valuable for various applications in chemistry, biology, and industry .
Eigenschaften
Molekularformel |
C13H17NO3S |
|---|---|
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
N-(4-methylphenyl)sulfonylhex-5-enamide |
InChI |
InChI=1S/C13H17NO3S/c1-3-4-5-6-13(15)14-18(16,17)12-9-7-11(2)8-10-12/h3,7-10H,1,4-6H2,2H3,(H,14,15) |
InChI-Schlüssel |
LZAJHKXXUFGDMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]-](/img/structure/B12531716.png)
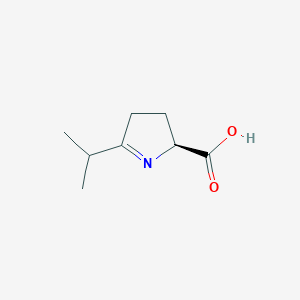
![4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12531725.png)
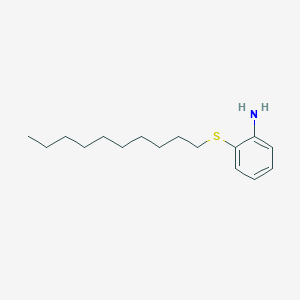
![5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531728.png)
![2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12531746.png)
![Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-](/img/structure/B12531750.png)
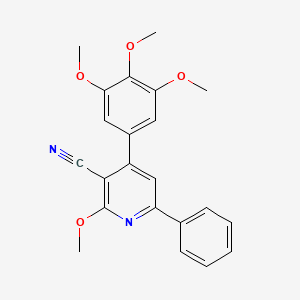

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid](/img/structure/B12531777.png)
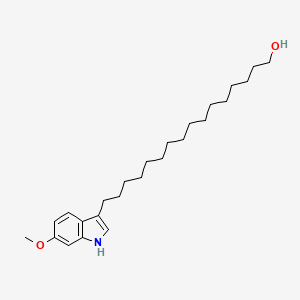
![4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde](/img/structure/B12531788.png)
